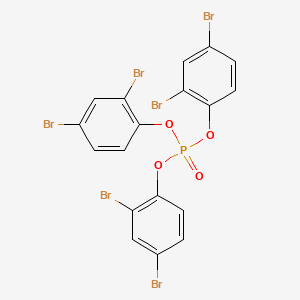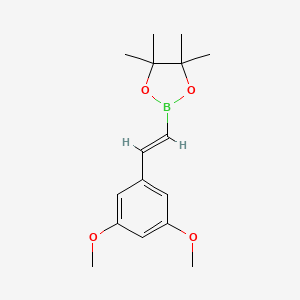
tris(2,4-dibromophenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tris(2,4-dibromophenyl) phosphate: It is primarily used as an additive flame retardant in various plastics and polymers. This compound is known for its effectiveness in reducing the flammability of materials, making it valuable in industries where fire safety is a concern.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4-dibromophenyl) phosphate involves the reaction of 2,4-dibromophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C6H3Br2OH+POCl3→(C6H3Br2O)3P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through various techniques such as distillation or crystallization to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tris(2,4-dibromophenyl) phosphate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenol rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol groups can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Applications De Recherche Scientifique
tris(2,4-dibromophenyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in the synthesis of various polymers and plastics to enhance their fire resistance.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials for construction, electronics, and textiles.
Mécanisme D'action
The mechanism by which tris(2,4-dibromophenyl) phosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The phosphate group also contributes to the formation of a char layer on the material’s surface, further preventing the spread of fire.
Comparaison Avec Des Composés Similaires
Phenol, 2,4-dibromo-: A simpler compound with similar bromine substitution but without the phosphate group.
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): Another organophosphate compound used as an antioxidant in polymers.
Uniqueness: tris(2,4-dibromophenyl) phosphate is unique due to its dual functionality as both a brominated and phosphate-based flame retardant. This combination enhances its effectiveness in reducing flammability compared to compounds that only contain bromine or phosphate groups.
Propriétés
IUPAC Name |
tris(2,4-dibromophenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDYCTUPMFWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br6O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950561 |
Source


|
| Record name | Tris(2,4-dibromophenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-11-6 |
Source


|
| Record name | Phenol, 2,4-dibromo-, phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(2,4-dibromophenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














